Ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]piperidine-1-carboxylate
Overview
Description
Ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a phenyl group substituted with two methoxy groups at the 3 and 4 positions, and an ethylamino group attached to the piperidine ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl 4-piperidone-1-carboxylate in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran. The resulting intermediate is then subjected to further reactions to introduce the ethylamino group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The presence of the methoxy groups and the piperidine ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
This compound: Similar in structure but with different substituents on the phenyl ring.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Lacks the piperidine ring but has a similar phenyl group with methoxy substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-4-24-18(21)20-11-8-15(9-12-20)19-10-7-14-5-6-16(22-2)17(13-14)23-3/h5-6,13,15,19H,4,7-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKERVZCZKICMOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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